molecular formula C6H9ClN2O2S B1395461 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride CAS No. 1338976-16-1

1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Cat. No.: B1395461
CAS No.: 1338976-16-1
M. Wt: 208.67 g/mol
InChI Key: ANCMLGODQYIJMA-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound features a sulfonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-(propan-2-yl)-1H-imidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

1-(Propan-2-yl)-1H-imidazole+Chlorosulfonic acid1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride+HCl\text{1-(Propan-2-yl)-1H-imidazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 1-(Propan-2-yl)-1H-imidazole+Chlorosulfonic acid→1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different functionalized imidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the imidazole ring.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced imidazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it valuable for constructing complex molecular architectures.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules. Its derivatives have shown potential in modulating biological pathways.

    Medicine: Research into its derivatives has led to the discovery of new therapeutic agents for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers. Its versatility allows for the creation of materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to covalent modification and inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    1-(Propan-2-yl)-1H-imidazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    1-(Propan-2-yl)-1H-imidazole-4-sulfonate: Contains a sulfonate ester group.

    1-(Propan-2-yl)-1H-imidazole-4-sulfonothioate: Features a sulfonothioate group.

Uniqueness: 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications

Properties

IUPAC Name

1-propan-2-ylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMLGODQYIJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338976-16-1
Record name 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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